Cas no 70102-35-1 (2-nitrobenzene-1-carbothioamide)
2-nitrobenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarbothioamide, 2-nitro-
- 2-nitrobenzene-1-carbothioamide
- 2-nitrobenzothioamide
- 2-nitrobenzthioamide
- 2-Nitro-thiobenzamid
- 2-nitrothiobenzamide
- AC1MTW4W
- CTK2I1054
- NSC263814
- SCHEMBL1206488
- CS-0252058
- YERIUXACOMCCJG-UHFFFAOYSA-N
- 70102-35-1
- nitrobenzothioamide
- 2-nitro-thiobenzamide
- 2-nitrobenzenecarbothioamide
- DTXSID80394136
- AKOS003368708
- NSC-263814
- EN300-58856
- NSC 263814
-
- Inchi: 1S/C7H6N2O2S/c8-7(12)5-3-1-2-4-6(5)9(10)11/h1-4H,(H2,8,12)
- InChI Key: YERIUXACOMCCJG-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC=CC=1[N+](=O)[O-])N
Computed Properties
- Exact Mass: 182.01508
- Monoisotopic Mass: 182.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.425
- Boiling Point: 346.2°Cat760mmHg
- Flash Point: 163.2°C
- Refractive Index: 1.692
- PSA: 69.16
2-nitrobenzene-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N494925-10mg |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N494925-50mg |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | N494925-100mg |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-58856-0.05g |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 95.0% | 0.05g |
$149.0 | 2025-03-15 | |
| Enamine | EN300-58856-0.1g |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 95.0% | 0.1g |
$221.0 | 2025-03-15 | |
| Enamine | EN300-58856-0.25g |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 95.0% | 0.25g |
$315.0 | 2025-03-15 | |
| Enamine | EN300-58856-0.5g |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 95.0% | 0.5g |
$501.0 | 2025-03-15 | |
| Enamine | EN300-58856-1.0g |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 95.0% | 1.0g |
$642.0 | 2025-03-15 | |
| Enamine | EN300-58856-2.5g |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 95.0% | 2.5g |
$1260.0 | 2025-03-15 | |
| Enamine | EN300-58856-5.0g |
2-nitrobenzene-1-carbothioamide |
70102-35-1 | 95.0% | 5.0g |
$1862.0 | 2025-03-15 |
2-nitrobenzene-1-carbothioamide Suppliers
2-nitrobenzene-1-carbothioamide Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-nitrobenzene-1-carbothioamide
2-Nitrobenzene-1-Carbothioamide (CAS No. 70102-35-1)
2-Nitrobenzene-1-carbothioamide, also known by its CAS number 70102-35-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thioamide group with a nitro group on a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 2-nitrobenzene-1-carbothioamide typically involves multi-step processes, often starting from benzene derivatives. Recent advancements in synthetic chemistry have enabled more efficient routes to this compound, leveraging techniques such as Bergman cyclization and Mitsunobu reaction. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for its intended applications.
In terms of chemical properties, 2-nitrobenzene-1-carbothioamide exhibits strong electron-withdrawing effects due to the presence of the nitro group. This characteristic makes it highly reactive in various chemical transformations. For instance, it has been employed as an intermediate in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. The thioamide group further contributes to its versatility, allowing for additional functionalization and reactivity.
The application of 2-nitrobenzene-1-carbothioamide extends beyond traditional organic synthesis. Recent studies have highlighted its potential in materials science, particularly in the development of novel polymers and coatings. The compound's ability to form stable bonds with other molecules makes it an attractive candidate for creating high-performance materials with tailored properties such as thermal stability and mechanical strength.
In the context of drug discovery, 2-nitrobenzene-1-carbothioamide has shown promise as a lead compound for developing bioactive agents. Its structure provides a scaffold for attaching various functional groups, enabling researchers to explore its potential in treating diseases such as cancer and inflammatory disorders. Preclinical studies have demonstrated its ability to modulate key cellular pathways, suggesting further investigation into its therapeutic potential.
The environmental impact of synthesizing and using 2-nitrobenzene-1-carbothioamide is another area of active research. Scientists are exploring greener synthesis methods that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable chemistry practices and reduce the ecological footprint of chemical manufacturing.
In conclusion, 2-nitrobenzene-1-carbothioamide, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from organic synthesis to materials science and drug discovery. As researchers delve deeper into understanding its properties and optimizing its synthesis, this compound is poised to contribute significantly to future advancements in these fields.
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